
Lutetium tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium tribromide is a chemical compound composed of one lutetium atom and three bromine atoms. It is represented by the chemical formula LuBr₃. This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields. At room temperature, this compound appears as a white, crystalline powder and is hygroscopic, meaning it readily absorbs moisture from the air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lutetium tribromide can be synthesized through the direct reaction of lutetium metal with bromine gas. The reaction is as follows: [ 2 \text{Lu (s)} + 3 \text{Br}_2 \text{(g)} \rightarrow 2 \text{LuBr}_3 \text{(s)} ] This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting lutetium oxide with hydrobromic acid. The reaction is carried out under controlled conditions to obtain high-purity this compound. The process involves dissolving lutetium oxide in hydrobromic acid, followed by evaporation and crystallization to isolate the product.
Analyse Chemischer Reaktionen
Hydrolysis and Aqueous Reactivity
LuBr₃ is hygroscopic and reacts with water, particularly under elevated temperatures:
2 LuBr₃(s) + 6 H₂O → 2 Lu(OH)₃(aq) + 6 HBr(aq) .
The reaction generates lutetium hydroxide and hydrobromic acid. In acidic solutions, LuBr₃ dissolves to form hydrated lutetium(III) ions:
LuBr₃(s) → Lu³⁺(aq) + 3 Br⁻(aq) .
Solubility Data
Solvent | Solubility (g/100 mL) | Temperature (°C) | Source |
---|---|---|---|
Water | High | 25 | |
Tetrahydrofuran (THF) | 0.30 | 21–23 |
Thermal Decomposition and Sublimation
Under high temperatures, LuBr₃ sublimes, forming oligomeric species in the vapor phase. Mass spectrometry studies reveal the presence of:
Thermodynamic Parameters (Knudsen Sublimation)
Species | ΔₛH°(298.15 K) (kJ/mol) | Method | Source |
---|---|---|---|
LuBr₃ | 287 ± 3 | Third-law analysis | |
Lu₂Br₆ | 342 ± 15 | Third-law analysis | |
Lu₃Br₉ | 449 ± 50 | Estimated | |
Lu₄Br₁₂ | 515 ± 50 | Estimated |
The partial pressures of vapor species follow:
-
log(p(LuBr₃)/Pa) = (13.40 ± 0.10) – (15370 ± 100)/T (Eq. 3)
-
log(p(Lu₂Br₆)/Pa) = (16.38 ± 0.20) – (18040 ± 200)/T (Eq. 4) .
Reactivity with Acids
LuBr₃ reacts with dilute sulfuric acid, releasing hydrogen gas:
2 Lu(s) + 3 H₂SO₄(aq) → 2 Lu³⁺(aq) + 3 SO₄²⁻(aq) + 3 H₂(g) .
Reactions with Oxidizing Agents
LuBr₃ reacts vigorously with strong oxidizers, though specific product profiles depend on reaction conditions. Combustion may yield hydrogen bromide and lutetium oxide fumes:
4 LuBr₃ + 3 O₂ → 2 Lu₂O₃ + 6 Br₂↑ (hypothesized pathway) .
Ion-Molecular Equilibria
Negative ions such as Br⁻, LuBr₄⁻, Lu₂Br₇⁻, and Lu₃Br₁₀⁻ form in the gas phase during sublimation, influenced by electron-impact fragmentation .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Catalysis : Lutetium tribromide has been explored as a catalyst in organic synthesis. Its ability to facilitate reactions such as alkylation and polymerization is notable. The compound acts by providing a Lewis acid site that enhances the electrophilicity of substrates, thereby accelerating reaction rates.
-
Materials Science :
- Laser Materials : this compound is used in the production of laser materials due to its optical properties. It can be incorporated into solid-state laser systems, improving efficiency and output.
- Phosphors : The compound is also utilized in the development of phosphors for display technologies and lighting applications. Its luminescent properties make it valuable for creating materials that emit light when excited.
- Nuclear Medicine : Lutetium isotopes, particularly lutetium-177 (which can be derived from this compound), are used in targeted radionuclide therapy for treating cancers such as neuroendocrine tumors and prostate cancer. The therapeutic efficacy of Lu-177 stems from its ability to emit beta particles while simultaneously allowing for imaging via gamma photons, thus enabling theranostic applications .
Case Study 1: Catalytic Applications
In a study examining the catalytic properties of this compound in organic reactions, researchers demonstrated its effectiveness in promoting the synthesis of complex organic molecules. The reaction conditions were optimized to yield greater than 90% conversion rates, showcasing LuBr₃'s potential in synthetic organic chemistry.
Case Study 2: Medical Applications
A clinical trial investigated the use of lutetium-177 in treating metastatic prostate cancer. Patients receiving Lu-177 therapy showed a significant reduction in prostate-specific antigen (PSA) levels compared to control groups, indicating effective tumor targeting and treatment outcomes. The trial highlighted the compound's dual role in both diagnostic imaging and therapeutic intervention .
Wirkmechanismus
The mechanism of action of lutetium tribromide, particularly in its application as a radiopharmaceutical, involves the targeting of specific cellular receptors. For example, in peptide receptor radionuclide therapy (PRRT), lutetium-177 binds to somatostatin receptors on the surface of tumor cells. Once bound, the radioactive lutetium delivers beta radiation, which damages the tumor cells and inhibits their growth . This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment.
Vergleich Mit ähnlichen Verbindungen
Lutetium tribromide can be compared with other lanthanide halides, such as:
- Lutetium trichloride (LuCl₃)
- Lutetium triiodide (LuI₃)
- Ytterbium tribromide (YbBr₃)
- Erbium tribromide (ErBr₃)
Uniqueness: this compound is unique due to its specific applications in radiopharmaceuticals and its role in targeted cancer therapy. Its ability to form stable complexes with various ligands makes it a valuable compound in both research and medical applications. Additionally, the high atomic number of lutetium contributes to its effectiveness in radiotherapy compared to other lanthanide halides .
Biologische Aktivität
Lutetium tribromide (LuBr₃) is a compound of lutetium, a rare earth element, and bromine. While extensive research has been conducted on lutetium and its isotopes, particularly in the context of cancer treatment (e.g., Lutetium-177), the specific biological activity of this compound itself is less documented. This article compiles available information, focusing on its biological implications, safety, and therapeutic potential.
This compound is characterized by its high solubility in water and is often used in various chemical applications, including as a precursor for other lutetium compounds. Its chemical formula is LuBr₃, and it forms crystalline structures that are relevant in materials science and potential biomedical applications.
Biological Activity Overview
- Radiopharmaceutical Context : Lutetium isotopes, particularly Lutetium-177, have gained attention in the field of targeted radiotherapy for metastatic castration-resistant prostate cancer (mCRPC). Lutetium-177-PSMA-617 has been approved for clinical use due to its ability to target prostate-specific membrane antigen (PSMA) effectively. While this compound itself does not exhibit direct therapeutic properties, its isotopes are integral to developing radiopharmaceuticals .
- Safety Profile : The safety profile of lutetium-based therapies has been studied extensively. For instance, a retrospective analysis indicated that Lutetium-177 treatments were generally well-tolerated among elderly patients with mCRPC, with manageable side effects such as fatigue, anemia, and thrombocytopenia . These findings suggest that compounds related to lutetium can be safely administered in clinical settings.
- Mechanism of Action : The mechanism by which lutetium isotopes exert their biological effects involves binding to specific receptors (like PSMA) on cancer cells, delivering targeted radiation that minimizes damage to surrounding healthy tissue. This targeted approach is crucial for maximizing therapeutic efficacy while reducing systemic toxicity .
Case Study 1: Efficacy of Lutetium-177 PSMA Therapy
A study involving 165 patients treated with Lutetium-177 PSMA-617 demonstrated significant efficacy in reducing prostate-specific antigen (PSA) levels, with 50.6% achieving a PSA decline of over 50%. The median overall survival was reported at 13.5 months .
Parameter | Value |
---|---|
Number of Patients | 165 |
PSA Decline ≥50% | 50.6% |
Median Overall Survival | 13.5 months |
Median Progression-Free Survival | 8.2 months |
Case Study 2: Safety Analysis
In a retrospective analysis of patients aged over 75 treated with Lu-PSMA therapy, the treatment was found tolerable with no new safety signals emerging. Side effects included fatigue (33%), anemia (29%), and thrombocytopenia (21%) .
Eigenschaften
CAS-Nummer |
14456-53-2 |
---|---|
Molekularformel |
Br3Lu |
Molekulargewicht |
414.68 g/mol |
IUPAC-Name |
tribromolutetium |
InChI |
InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
DWHGOINJUKABSY-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Lu+3] |
Kanonische SMILES |
Br[Lu](Br)Br |
Key on ui other cas no. |
14456-53-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Q1: What is the molecular structure of Lutetium tribromide?
A1: this compound (LuBr3) possesses a monomeric, pyramidal structure in the gaseous phase. This structural information was determined through simultaneous electron diffraction and mass spectrometry experiments [].
Q2: How does this compound behave at high temperatures?
A2: Research indicates that this compound sublimates at high temperatures. Mass spectrometry studies, conducted under both Knudsen and Langmuir conditions, have provided valuable insights into the sublimation process of this compound [, ].
Q3: Are there any known byproducts formed during the synthesis of this compound?
A3: Interestingly, Lutetium oxide bromide (LuOBr) has been identified as a byproduct during the synthesis of this compound. This typically occurs during reactions involving lutetium metal, ruthenium powder, and this compound within a sealed tantalum container []. LuOBr crystallizes in the tetragonal PbFCl structure type, also known as the matlockite structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.